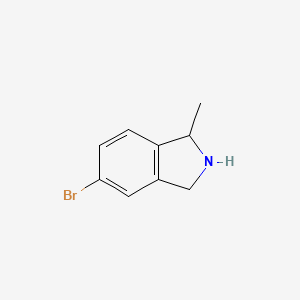

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUCROBKAQWWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593410 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335428-62-1 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole: A Spectroscopic and Crystallographic Approach

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep, causal understanding of the experimental choices and data interpretation integral to confirming the molecular architecture of this and similar heterocyclic compounds.

Introduction: The Significance of Isoindoline Scaffolds

The isoindoline core is a prevalent motif in a wide array of biologically active molecules and natural products.[1] Its derivatives have garnered significant attention for their potential therapeutic applications, including analgesic and anti-inflammatory properties.[1] The specific compound of interest, this compound, incorporates a bromine atom, a methyl group, and a reduced isoindole structure, presenting a unique set of spectroscopic characteristics. Accurate structural confirmation is the bedrock upon which all further pharmacological and metabolic studies are built. This guide will delineate a multi-faceted analytical workflow to achieve unambiguous structure determination.

Molecular Blueprint: Fundamental Properties

A foundational step in any structural elucidation is the compilation of the molecule's basic physical and chemical properties. This data provides the initial parameters for spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 335428-62-1 | [2] |

Workflow for Structural Elucidation

The confirmation of the structure of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a definitive structural assignment.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the initial, crucial data points of molecular weight and elemental composition. For a brominated compound, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrum:

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

| Ion | Expected m/z | Relative Abundance | Significance |

| [M]⁺ | 211 | ~50% | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 213 | ~50% | Molecular ion with ⁸¹Br |

Fragmentation Analysis:

Electron Impact (EI) ionization is expected to induce fragmentation, providing insights into the molecule's connectivity. Key fragmentation pathways for N-methylated isoindolines can involve alpha-cleavage and loss of the methyl group.

-

Loss of Methyl Radical: A fragment corresponding to the loss of a methyl group (•CH₃) from the molecular ion is anticipated.

-

[M - CH₃]⁺: m/z 196 (with ⁷⁹Br) and 198 (with ⁸¹Br)

-

-

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom can lead to the formation of a stable ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution mass analysis.

-

Ionization: Employ Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, and Electron Impact (EI) to induce fragmentation.

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental formula. Analyze the isotopic pattern to verify the presence of one bromine atom. Examine the fragmentation pattern to identify key structural motifs.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2970-2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1375 | C-H bend | CH₃ |

| ~1260 | C-N stretch | Aromatic amine |

| 900-675 | C-H bend | Aromatic C-H out-of-plane |

| ~600-500 | C-Br stretch | Aryl bromide |

Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and a series of peaks in the 1600-1450 cm⁻¹ region.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to map out the complete proton and carbon framework and their connectivity.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| Aromatic Protons (3H) | 7.0 - 7.5 | m | Aromatic coupling |

| CH at C1 (1H) | 4.0 - 4.5 | q | CH₃, CH₂ |

| CH₂ at C3 (2H) | 3.8 - 4.3 | m | CH at C1, NH |

| CH₃ at C1 (3H) | 1.3 - 1.6 | d | CH at C1 |

| NH (1H) | 1.5 - 3.0 | br s | - |

The benzylic protons on C1 and C3 are expected to be deshielded and appear in the 3.8-4.5 ppm range. The aromatic protons will be in the typical aromatic region, with their specific shifts and splitting patterns influenced by the bromine substituent.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of non-equivalent carbons and their types (C, CH, CH₂, CH₃).

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (4) | 120 - 145 |

| Aromatic Carbon (C-Br) | 110 - 120 |

| Aromatic Carbon (C-N) | 140 - 150 |

| CH at C1 | 55 - 65 |

| CH₂ at C3 | 45 - 55 |

| CH₃ at C1 | 15 - 25 |

The carbon attached to the electronegative bromine atom will be shielded compared to the other aromatic carbons.[4]

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[5] This will be crucial for tracing the connectivity within the aliphatic portion of the isoindoline ring and for assigning adjacent aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.[6] This experiment will definitively link each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[6] This is key for identifying quaternary carbons and for connecting the different structural fragments, such as linking the methyl group to C1 and the aliphatic ring to the aromatic system.

Caption: Visualization of key 2D NMR correlations for structural assignment.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition:

-

Acquire a COSY spectrum to establish ¹H-¹H correlations.

-

Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

-

Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations.

-

-

Data Analysis and Interpretation:

-

Integrate the ¹H NMR spectrum to determine proton ratios.

-

Analyze splitting patterns to deduce proton-proton coupling.

-

Use the combination of 1D and 2D NMR data to systematically assign all proton and carbon signals and build the molecular structure.

-

Single Crystal X-ray Diffraction: The Final Confirmation

While spectroscopic methods provide a robust picture of the molecular structure, single crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state.

Expected Outcome:

A successful X-ray crystallographic analysis will yield the exact bond lengths, bond angles, and connectivity of all atoms in the molecule, confirming the proposed structure. For chiral molecules, it can also determine the absolute stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[7]

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a testament to the power of a multi-technique, synergistic analytical approach. By integrating the data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a highly confident structural assignment can be achieved. The final, unequivocal confirmation is provided by single crystal X-ray diffraction. This self-validating workflow not only ensures the scientific integrity of the structural assignment but also provides a robust template for the characterization of novel heterocyclic compounds in drug discovery and development.

References

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylisoindoline. PubChem. Retrieved from [Link]

-

Cambridge University Press. (2016). X-ray powder diffraction data for 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione, C19H15NO4. Retrieved from [Link]

-

AIP Publishing. (2010). Electronic spectra of jet-cooled isoindoline: Spectroscopic determination of energy difference between conformational isomers. The Journal of Chemical Physics. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). FIELD INDUCED FRAGMENTATION SPECTRA FROM REACTIVE STAGE TANDEM DIFFERENTIAL MOBILITY SPECTROMETRY. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Isoindoline. Retrieved from [Link]

-

MDPI. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

Sources

- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]

- 2. This compound | C9H10BrN | CID 18401809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Isoindole-1,3(2H)-dione, 2-methyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. mdpi.com [mdpi.com]

Technical Profile: 5-Bromo-1-methylisoindoline (CAS 335428-62-1)

Topic: Technical Profile of 5-Bromo-1-methylisoindoline (CAS 335428-62-1) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Critical Scaffold for TLR Antagonist Synthesis[1]

Executive Summary

5-Bromo-1-methylisoindoline (CAS 335428-62-1) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule immunomodulators.[1] It serves as a "privileged scaffold" in medicinal chemistry, specifically for targeting Toll-like Receptors (TLR7, TLR8, and TLR9) . Its structural utility lies in its dual-functional nature: the secondary amine allows for facile conjugation to pharmacophore cores, while the aryl bromide provides a handle for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to expand chemical space.

This guide details the physicochemical properties, synthetic utility, and biological context of this intermediate, providing researchers with the protocols necessary to incorporate it into high-value drug discovery pipelines.

Chemical Identity & Physicochemical Properties

CAS 335428-62-1 is a chiral molecule typically supplied as a racemate, though enantiopure forms (R or S) are increasingly critical for optimizing ligand-receptor binding affinity in late-stage discovery.

Table 1: Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 5-bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Molecular Formula | C₉H₁₀BrN | |

| Molecular Weight | 212.09 g/mol | |

| Exact Mass | 210.9997 Da | |

| Physical State | Pale yellow to brown solid/oil | Depends on salt form (free base vs. HCl) |

| Boiling Point | ~285°C (Predicted) | at 760 mmHg |

| pKa (Conjugate Acid) | ~9.5 (Predicted) | Secondary amine is basic |

| Solubility | DMSO, Methanol, DCM | Low solubility in water (Free base) |

| Key Functional Groups | Aryl Bromide (C-5), Secondary Amine (N-2) | Dual orthogonal reactivity |

Biological Context: The TLR Antagonist Pathway

While CAS 335428-62-1 is not an active pharmaceutical ingredient (API) itself, it is the structural determinant for a class of TLR7/8/9 antagonists developed for autoimmune disorders such as Systemic Lupus Erythematosus (SLE).

The isoindoline moiety mimics specific adenosine/guanosine residues, allowing the final drug molecule to occupy the nucleotide-binding pocket of the TLR endosomal domain, thereby blocking downstream signaling.

Mechanism of Action (Downstream API)

The diagram below illustrates the signaling pathway blocked by drugs synthesized using this scaffold.

Synthetic Utility & Reaction Workflows

The value of CAS 335428-62-1 lies in its orthogonal reactivity . The secondary amine is typically alkylated first to attach the scaffold to a core (e.g., morpholine, quinoline), followed by functionalization of the aryl bromide.

Synthetic Strategy Diagram

The following workflow demonstrates the incorporation of CAS 335428-62-1 into a bioactive molecule (based on Patent EP 3623369 B1 methodologies).

Experimental Protocols

The following protocols are derived from standard medicinal chemistry practices for isoindoline derivatives and specific patent literature regarding this CAS number.

Protocol A: N-Alkylation (Scaffold Attachment)

Objective: Attach the isoindoline nitrogen to a chloromethyl or mesylate core.

-

Reagents:

-

CAS 335428-62-1 (1.0 equiv)

-

Electrophile (e.g., chloromethyl-quinoline derivative) (1.1 equiv)

-

Base: Potassium Carbonate (

) (3.0 equiv) or DIPEA. -

Solvent: Anhydrous DMF or Acetonitrile.

-

-

Procedure:

-

Dissolve the electrophile in anhydrous DMF (0.1 M concentration).

-

Add

and stir for 10 minutes at room temperature. -

Add CAS 335428-62-1 slowly.

-

Heat the reaction mixture to 60°C under nitrogen atmosphere for 4–12 hours. Monitor by LC-MS for disappearance of the isoindoline peak (

). -

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Protocol B: Buchwald-Hartwig Amination (Bromide Substitution)

Objective: Replace the C-5 Bromine with a solubilizing group (e.g., N-methylpiperazine) to improve pharmacokinetic profile.

-

Reagents:

-

N-Alkylated Isoindoline Intermediate (from Protocol A) (1.0 equiv)

-

Amine Partner (e.g., 1-methylpiperazine) (1.5 equiv)

-

Catalyst:

(0.05 equiv) -

Ligand: BINAP or Xantphos (0.10 equiv)

-

Base: Sodium tert-butoxide (

) (2.0 equiv) -

Solvent: Toluene or 1,4-Dioxane (degassed).

-

-

Procedure:

-

Charge a reaction vial with the Intermediate, Amine, Base, Catalyst, and Ligand.

-

Evacuate and backfill with Nitrogen (3 cycles).

-

Add degassed solvent via syringe.

-

Heat to 100°C for 16 hours.

-

Validation: Check for the mass shift corresponding to the loss of Br (

pattern disappears) and addition of the amine.

-

Analytical Characterization & QC

To ensure the integrity of CAS 335428-62-1 before use, the following QC parameters must be met.

-

1H NMR (400 MHz, DMSO-d6):

-

Diagnostic doublet for the methyl group at C1:

ppm ( -

Multiplet for the methine proton at C1:

ppm. -

Aromatic region: Three protons. Look for the split signals of the 1,2,4-substitution pattern (due to Br at pos 5).

-

-

Mass Spectrometry:

-

Must show characteristic 1:1 isotopic ratio for Bromine (M and M+2 peaks at 212 and 214 Da).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18401809, this compound. Retrieved from [Link]

-

European Patent Office (2020). EP 3623369 B1: Novel Morpholinyl Amine Compounds for the Treatment of Autoimmune Disease. (Contextual source for synthetic application in TLR antagonists). Retrieved from [Link]

Sources

Technical Guide: (S)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Executive Summary: The Privileged Scaffold

(S)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole (hereafter (S)-5-BMI ) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility is threefold:

-

Chirality: The (S)-configuration at the C1 position provides a rigid stereochemical anchor, crucial for binding affinity in kinase inhibitors (e.g., VEGFR-2) and CNS-active agents.

-

Orthogonal Reactivity: The secondary amine (N2) and the aryl bromide (C5) allow for divergent synthesis—enabling the library generation of bi-functionalized ligands without protecting group manipulation in late stages.

-

Physicochemical Balance: The isoindoline core offers a balance of lipophilicity and solubility often superior to the indole or quinoline equivalents, improving the ADME profile of final drug candidates.

This guide synthesizes the critical handling parameters, synthetic pathways, and reactivity profiles necessary to utilize this core effectively in drug development.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

Note on Stability: The free base of isoindoline derivatives is prone to oxidation (forming isoindoles or phthalimides) upon prolonged exposure to air. All quantitative data below refers to the Hydrochloride (HCl) salt , which is the bench-stable standard for storage and handling.

| Property | Value / Description | Notes |

| IUPAC Name | (1S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride | Systematic nomenclature |

| Molecular Formula | C₉H₁₀BrN[1][2][3][4][5][6] · HCl | Salt form |

| Molecular Weight | 248.55 g/mol | Free base: ~212.09 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator |

| Solubility | High: DMSO, Methanol, Water. Low: DCM, Hexanes | Free base is soluble in organic solvents |

| Chirality | (S)-Enantiomer | C1 Center; typically >98% ee required |

| pKa (Calc) | ~9.2 (Conjugate acid) | Typical for cyclic secondary amines |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Protect from light and moisture |

Strategic Synthesis: Chiral Resolution Protocol

While asymmetric hydrogenation is utilized in large-scale manufacturing, the most robust protocol for laboratory-scale acquisition of high-purity (S)-5-BMI is the Classical Chiral Resolution of the racemic mixture. This method is self-validating through crystallization logic.[1]

The Workflow (Graphviz Visualization)[1]

Figure 1: Workflow for the isolation of (S)-5-BMI via classical resolution. This pathway ensures high enantiomeric excess (ee) by leveraging solubility differences of diastereomeric salts.

Detailed Experimental Protocol

Objective: Isolation of (S)-5-BMI from racemic starting material.[1]

Reagents:

-

Racemic 5-bromo-1-methylisoindoline (10 g, 47 mmol)[1]

-

Di-p-toluoyl-L-tartaric acid (L-DTTA) (18.2 g, 47 mmol)[1]

-

Methanol (MeOH) / Ethanol (EtOH)[1]

-

1M NaOH, Dichloromethane (DCM), 4M HCl in Dioxane.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic free base (10 g) in MeOH (100 mL) at 60°C. Separately, dissolve L-DTTA (1.0 eq) in MeOH (100 mL). Add the acid solution to the amine solution slowly.

-

Crystallization: Heat the mixture to reflux for 30 minutes to ensure homogeneity. Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C overnight.

-

Filtration & Recrystallization: Filter the white precipitate. Crucial: Perform a second recrystallization of this solid from hot EtOH to upgrade chiral purity from ~85% ee to >98% ee.

-

Free Base Liberation: Suspend the purified salt in water and basify with 1M NaOH (pH > 12). Extract with DCM (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate in vacuo.

-

HCl Salt Formation: Dissolve the resulting oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. Filter the resulting white solid and dry under high vacuum.

Self-Validation Check:

-

Chiral HPLC: Column: Chiralpak IC or IA; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1] The (S)-enantiomer should elute as a single sharp peak.[1]

-

Optical Rotation:

should be positive (specific value depends on solvent/concentration, typically +15° to +25° range in MeOH).

Reactivity Profile & Applications

The (S)-5-BMI core is a "divergent intermediate."[1] The order of operations is critical to maintain the integrity of the chiral center and the functionality of the molecule.

Divergent Synthesis Map[1]

Figure 2: Reactivity map illustrating the orthogonal functionalization of the amine and bromide handles. Path selection depends on the target pharmacophore.

Functionalization Guidelines

-

N-Alkylation/Acylation (Path A):

-

Reaction: Standard Sɴ2 or Amide coupling.[1]

-

Precaution: The steric bulk of the C1-methyl group may slow down reactions with bulky electrophiles. Use strong bases (e.g., NaH) or high-activity coupling agents (HATU) if kinetics are sluggish.[1]

-

Stereochemistry: The C1 stereocenter is generally stable to basic conditions, but avoid harsh Lewis acids which might trigger racemization via an iminium ion intermediate.

-

-

Suzuki-Miyaura Coupling (Path B):

-

Reaction: Coupling the C5-Bromine with aryl boronic acids.[1]

-

Protocol:Mandatory Protection. The secondary amine can coordinate to Palladium, poisoning the catalyst.

-

Safety & Handling (E-E-A-T)

-

Oxidation Risk: Isoindolines are benzylic amines.[1] In the free base form, they are susceptible to air oxidation, forming the isoindolin-1-one (lactam) or isoindole (polymerizable).

-

Mitigation: Always store as the HCl or Tartrate salt.[1] If the free base is generated, use it immediately in the next synthetic step.

-

-

Toxicity: As a halogenated benzylic amine, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

-

Regulatory: Check local regulations regarding "precursor" status, although this specific isomer is generally classified as a research chemical.[1]

References

-

PubChem. (2024).[1][2][3] Compound Summary: 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole.[1][2][3] National Library of Medicine.[1] [Link][1]

-

MDPI. (2020).[1] Enantiomeric Resolution and Absolute Configuration of Chiral Isoindoline Derivatives. Molecules, 25(24), 6023. [Link] (Cited for resolution methodologies).[1]

-

ResearchGate. (2016).[1][4] Investigation of Solubility and Dissolution of Free Base and Salt Forms. [Link] (Cited for solubility profiles).

Sources

- 1. 5-Bromo-1-methylisoindoline hydrochloride | C9H11BrClN | CID 18401808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-5-Bromo-1-methylisoindoline hydrochloride | C9H11BrClN | CID 146160478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H10BrN | CID 18401809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]

- 7. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]

- 8. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

Technical Guide: 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

A Privileged Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary

The compound 5-bromo-1-methyl-2,3-dihydro-1H-isoindole represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines a conformationally restricted bicyclic amine (isoindoline) with two critical vectors for diversification: a secondary amine for core modulation and an aryl bromide for cross-coupling. The C1-methyl group introduces chirality, breaking the planarity of the standard isoindoline core and offering vectors to tune solubility and metabolic stability. This guide details the synthesis, functionalization, and therapeutic utility of this scaffold, serving as a blueprint for researchers targeting CNS, oncology, and kinase inhibitor programs.

Structural Architecture & Pharmacophore Analysis

The molecule can be deconstructed into three functional zones, each serving a distinct role in Structure-Activity Relationship (SAR) exploration:

| Zone | Structural Feature | Medicinal Chemistry Function |

| Zone A | Secondary Amine (N2) | Solubility & Binding: Key site for H-bond acceptance/donation. Primary vector for library expansion via amidation, reductive amination, or urea formation. |

| Zone B | Aryl Bromide (C5) | Diversification Handle: High-fidelity site for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) to extend the pharmacophore into hydrophobic pockets. |

| Zone C | Benzylic Methyl (C1) | Stereogenic Center: Introduces chirality ( |

Stereochemical Implications

Unlike the achiral isoindoline, the 1-methyl variant exists as a pair of enantiomers.

-

Significance: In CNS drug design, the specific enantiomer often dictates potency and selectivity (e.g., separating serotonin transporter affinity from dopamine transporter affinity).

-

Metabolic Stability: Substitution at the benzylic position (C1) blocks rapid oxidative metabolism (benzylic hydroxylation) often seen in unsubstituted isoindolines.

Synthetic Strategies

The synthesis of 5-bromo-1-methylisoindoline requires a strategy that preserves the halogen handle while establishing the bicyclic core.

Pathway A: Reductive Cyclization (Racemic)

This is the most robust route for scale-up. It proceeds via the reduction of the corresponding phthalimidine (isoindolin-1-one).

-

Precursor: 5-bromo-3-methylisoindolin-1-one.

-

Reagent: Borane-THF (

) or Lithium Aluminum Hydride ( -

Mechanism: The amide carbonyl is reduced to the methylene group.

-

Note:

is preferred over

Pathway B: Asymmetric Synthesis (Enantioselective)

For clinical candidates, controlling the C1 stereocenter is mandatory.

-

Method: Asymmetric hydrogenation of the imine intermediate or resolution of the racemic amine using chiral acids (e.g., D-tartaric acid or N-acetyl-L-leucine).

-

Recent Advances: Pd-catalyzed asymmetric allylic C-H amination has emerged as a method to close the ring with high enantiomeric excess (

).[1]

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis and functionalization logic.

Caption: Retrosynthetic logic flow from commercial anhydrides to the target scaffold and subsequent library diversification.

Experimental Protocols

Protocol 1: Reduction of 5-bromo-3-methylisoindolin-1-one

Rationale: This protocol uses Borane to ensure the bromine atom remains intact (chemoselectivity).

Materials:

-

5-bromo-3-methylisoindolin-1-one (1.0 eq)

-

Borane-THF complex (1.0 M solution, 3.0 eq)

-

Anhydrous THF (Solvent)

-

6M HCl (Quenching)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the starting lactam in anhydrous THF (0.2 M concentration). Cool to 0°C.[2]

-

Addition: Add

dropwise via syringe over 20 minutes. -

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS for disappearance of starting material (

). -

Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Then add 6M HCl carefully.

-

Workup: Heat the acidic solution at reflux for 1 hour (to break the boron-amine complex). Cool, basify with NaOH to pH > 10, and extract with Ethyl Acetate (

). -

Purification: Dry organics over

. Concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH gradient).

Protocol 2: Suzuki-Miyaura Coupling at C5

Rationale: Functionalizing the aryl bromide allows for the attachment of "tail" regions to probe hydrophobic pockets in the target protein.

Materials:

-

5-bromo-1-methylisoindoline derivative (N-protected recommended, e.g., N-Boc)

-

Aryl Boronic Acid (1.2 eq)

- (0.05 eq)

- (2.0 eq)

-

Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with nitrogen for 10 minutes.

-

Catalyst: Add the Pd catalyst quickly to minimize air exposure.

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Validation: Filter through Celite. The product should show a mass shift corresponding to the loss of Br and gain of the Aryl group.

Medicinal Chemistry Applications

Therapeutic Areas[3][4][5]

-

CNS Disorders: The isoindoline core is a bioisostere for tetrahydroisoquinoline (THIQ). The 1-methyl group mimics the methyl in amphetamine-class compounds but within a rigidified system, often reducing abuse potential while maintaining monoamine transporter affinity.

-

Oncology (MDM2 Inhibitors): Isoindoline derivatives have been utilized to mimic the Trp23 residue of p53, blocking the p53-MDM2 interaction.

-

Kinase Inhibition: The scaffold serves as the "hinge binder" in ATP-competitive inhibitors, where the N-H interacts with the hinge region backbone.

Case Study: Lenalidomide Analogs

While Lenalidomide uses an isoindolinone core, reduction to the isoindoline (the target scaffold) changes the hydrogen bond donor/acceptor profile completely.

-

Isoindolinone (Lenalidomide):[3] H-bond acceptor (carbonyl).

-

Isoindoline (Target): H-bond donor/acceptor (amine).

-

Result: This "scaffold hop" is frequently used to adjust permeability (

) and evade intellectual property space.

Analytical Specifications & Quality Control

To ensure scientific integrity, the following analytical markers must be met:

| Test | Specification | Purpose |

| 1H NMR (DMSO-d6) | Doublet at | Confirms the 1-methyl substitution and core integrity. |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. | Determine Enantiomeric Excess ( |

| HRMS | Confirms presence of Bromine isotope pattern ( |

References

-

Synthesis of Isoindolinones (Precursors): BenchChem. "The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry."[4] (2025).[5][6][7] Link

-

Cross-Coupling Protocols: BenchChem. "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles." (2025).[5] Link

-

Enantioselective Synthesis: Chinese Chemical Society. "Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination." (2024).[1] Link

-

Biological Activity: National Institutes of Health (NIH). "Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds." (2025). Link

-

General Reactivity: Organic Chemistry Portal. "Synthesis of Isoindolines and Isoindolinones."[4][8][9] Link

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isoindolinone synthesis [organic-chemistry.org]

Methodological & Application

Application Note: 5-Bromo-1-methylisoindoline as a Privileged Scaffold in Drug Discovery

Topic: Use of 5-Bromo-1-methylisoindoline in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

5-Bromo-1-methylisoindoline (CAS: 335428-62-1; HCl salt: 223595-18-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility is derived from three distinct features:

-

The Isoindoline Core: A bicyclic framework that mimics the spatial arrangement of purines and indoles, facilitating binding to kinase pockets (e.g., JAK, CDK) and enzyme active sites (e.g., ABHD6, MGL).

-

The C-5 Bromine Handle: A pre-installed electrophile ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion and Structure-Activity Relationship (SAR) exploration.

-

The C-1 Methyl Stereocenter: Unlike the achiral isoindoline, the 1-methyl variant introduces chirality. This breaks structural symmetry, often enhancing selectivity for chiral protein pockets and improving solubility compared to planar analogs.

This guide details the synthesis of the core, its protection strategies, and its application in generating bioactive small molecules.[1]

Chemical Properties & Handling

| Property | Data |

| IUPAC Name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol (Free base) |

| Chirality | Exists as (R)- and (S)-enantiomers; typically synthesized or resolved for specific targets.[2] |

| Solubility | Soluble in DCM, MeOH, DMSO. HCl salt is water-soluble. |

| Stability | Free amine is sensitive to oxidation; store as HCl salt or N-protected derivative (e.g., N-Boc). |

Synthesis of the Core Scaffold

While 5-bromo-1-methylisoindoline is commercially available, in-house preparation is often required to access specific enantiomers or isotopologues. The most robust route involves the reduction of the corresponding isoindolin-1-one precursor.

Protocol 1: Reduction of (R)-6-Bromo-3-methylisoindolin-1-one

Rationale: Direct reduction of the lactam carbonyl is challenging due to the stability of the amide bond. The use of a Lewis acid (BF₃·Et₂O) activates the carbonyl, making it susceptible to reduction by borohydride.

Reagents:

-

(R)-6-Bromo-3-methylisoindolin-1-one (Starting Material)[3]

-

Sodium Borohydride (NaBH₄)[3]

-

Boron Trifluoride Diethyl Etherate (BF₃·Et₂O)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Dissolution: Charge the flask with (R)-6-Bromo-3-methylisoindolin-1-one (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Activation: Add BF₃·Et₂O (excess, typically 4–6 equiv) dropwise via syringe. Caution: Exothermic reaction. Stir for 15 minutes.

-

Reduction: Add NaBH₄ (excess, typically 4–5 equiv) in small portions.

-

Reflux: Remove the ice bath and heat the reaction to reflux (66 °C) for 12–18 hours. Monitor by LC-MS for the disappearance of the lactam peak (M+H = 226/228) and appearance of the amine (M+H = 212/214).

-

Quench (Critical): Cool to 0 °C. Carefully add MeOH dropwise to quench excess borohydride. Then, add 6M HCl slowly until pH < 2.

-

Workup: Heat the acidic mixture at reflux for 1 hour to break amine-borane complexes. Cool to RT, basify with 6M NaOH to pH > 12, and extract with DCM (3x).

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for crystallization.

Downstream Applications & Derivatization

Once the core is synthesized, it serves as a divergence point. The nitrogen must typically be protected or functionalized before engaging the aryl bromide.

Protocol 2: N-Boc Protection (Chemoselective)

Rationale: The secondary amine is nucleophilic and can interfere with Pd-catalyzed couplings. Protecting it as a tert-butyl carbamate (Boc) is standard practice.

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or DIPEA

-

Dichloromethane (DCM)

Methodology:

-

Dissolve 5-Bromo-1-methylisoindoline (1.0 equiv) in DCM (0.1 M).

-

Add TEA (2.5 equiv). If using the HCl salt, ensure enough base is added to neutralize the salt plus act as a scavenger.

-

Add Boc₂O (1.1 equiv) portion-wise at 0 °C.

-

Warm to room temperature and stir for 4 hours.

-

Wash with 1M HCl, saturated NaHCO₃, and brine.

-

Yields are typically quantitative (>95%). The product, N-Boc-5-bromo-1-methylisoindoline , is a stable solid suitable for storage.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C-5

Rationale: This reaction couples the isoindoline core to aryl/heteroaryl partners, a key step in synthesizing JAK inhibitors or CNS-active agents.

Reagents:

-

N-Boc-5-bromo-1-methylisoindoline (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane

Methodology:

-

Degassing: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in a microwave reactor).

-

Filtration: Filter through a celite pad to remove Palladium black.

-

Deprotection (Optional): If the final target requires the free amine, treat the crude coupling product with TFA/DCM (1:1) for 1 hour.

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthesis of the core and its divergence into two major therapeutic classes: Kinase Inhibitors (e.g., JAK) and Lipase Inhibitors (e.g., ABHD6).

Caption: Synthetic workflow transforming the isoindolinone precursor into diverse therapeutic agents via the 5-bromo-1-methylisoindoline core.

Case Study: ABHD6 Inhibitors

Context: ABHD6 (Alpha/Beta-Hydrolase Domain containing 6) hydrolyzes 2-arachidonoylglycerol (2-AG), an endocannabinoid.[5] Inhibiting ABHD6 is a strategy to treat inflammation and metabolic disorders.

Role of the Scaffold: In research by Marrs et al. and patent literature (e.g., US10662159B2), the 1-methylisoindoline core is used as a leaving group or a recognition element in carbamate-based inhibitors.

-

Mechanism: The secondary amine of the isoindoline reacts with a chloroformate or activated imidazole carbamate.

-

SAR Insight: The 1-methyl group restricts conformational flexibility, fitting tightly into the ABHD6 acyl-binding pocket, while the 5-bromo position can be substituted to reach into the enzyme's solvent-exposed regions, tuning solubility and potency.

References

-

Preparation of Isoindolines via Reduction: Patent Document: "Method for producing N-Boc-lactam derivative."[3] JP2022035954A. Source: Relevance: details the reduction of (R)-6-bromo-3-methylisoindolin-1-one using BF3·Et2O/NaBH4.

-

Medicinal Chemistry of ABHD6 Inhibitors: Patent Document: "ABHD6 and dual ABHD6/MGL inhibitors and their uses." US10662159B2.[5] Source: Relevance: Describes the use of 5-bromo-1-methylisoindoline in synthesizing carbamate inhibitors for endocannabinoid modulation.

-

JAK Kinase Inhibitors & Isoindoline Scaffolds: Patent Document: "Cycloalkyl Nitrile Pyrazolo Pyridones as Janus Kinase Inhibitors." EP2976340B1.[6] Source: Relevance: Validates the N-Boc protection protocol and use of the scaffold in kinase inhibitor synthesis.

-

General Isoindoline Synthesis: Article: "Synthesis of 5-bromo-indoline."[3][7][8][9] PrepChem. Source: Relevance: Provides context on the bromination and handling of related bicyclic nitrogen systems.

Sources

- 1. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1-methylisoindoline hydrochloride | C9H11BrClN | CID 18401808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JP2022035954A - N-Boc-lactam derivative and its production method, and cyclic amine derivative production method. - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US10662159B2 - ABHD6 and dual ABHD6/MGL inhibitors and their uses - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. prepchem.com [prepchem.com]

- 8. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]

- 9. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

Application Note: 5-Bromo-1-methylisoindoline in Pharmaceutical Synthesis

Executive Summary

5-Bromo-1-methylisoindoline (CAS 335428-62-1) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctional nature: it possesses an aryl bromide handle for cross-coupling reactions (C5 position) and a reactive secondary amine (N2 position) for core diversification. Furthermore, the methyl group at the C1 position introduces a chiral center, allowing for the development of enantioselective therapeutics—a critical requirement in kinase inhibition and CNS drug discovery.

This guide provides a validated technical roadmap for utilizing this building block. Unlike generic protocols, this document addresses the specific chemoselectivity challenges posed by the simultaneous presence of a secondary amine and an aryl halide.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Systematic Name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole |

| CAS Number | 335428-62-1 (Racemic) / 1286768-83-9 (S-isomer) |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Physical State | Viscous oil (Free base) or White solid (HCl salt) |

| Basicity (pKa) | ~9.5 (Calculated for conjugate acid) |

| Key Hazards | Irritant (Skin/Eye), potential skin sensitizer.[1][2] |

Strategic Diversification Logic

The utility of 5-bromo-1-methylisoindoline rests on an "Orthogonal Functionalization" strategy. The researcher must decide which vector to modify first.

-

Path A (N-First): Functionalize the nitrogen (alkylation/acylation) to establish the pharmacophore core, then use the bromide for late-stage coupling.

-

Path B (C-First): Protect the nitrogen (e.g., Boc), perform cross-coupling at C5 to build the biaryl system, then deprotect and functionalize the nitrogen.

Expert Insight: Path B is generally preferred. Free secondary amines can coordinate to Palladium catalysts, poisoning the active species during Suzuki/Buchwald reactions. N-protection significantly boosts yields in C5 cross-couplings.

Visualization: Orthogonal Workflow

Figure 1: The recommended "Protection-First" synthetic pathway to maximize yield and catalyst longevity.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: To mask the secondary amine, preventing catalyst poisoning and side reactions during cross-coupling.

Reagents:

-

5-Bromo-1-methylisoindoline HCl (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (10 mL/g)

Procedure:

-

Dissolution: Suspend the isoindoline salt in DCM at 0°C.

-

Basification: Add TEA dropwise. The suspension should clear as the free base is liberated.

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (the Boc-protected species is less polar and UV active).

-

Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), then brine. Dry over MgSO₄ and concentrate.

-

Yield Expectation: >90% as a clear, viscous oil or low-melting solid.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: To attach an aryl or heteroaryl ring at the 5-position.

Mechanistic Note: The steric bulk of the tert-butyl carbamate (Boc) group at N2 does not interfere with the C5 position, but it electronically deactivates the ring slightly. High-activity catalysts are recommended.

Reagents:

-

N-Boc-5-bromo-1-methylisoindoline (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)[3]

-

Catalyst: Pd(dppf)Cl₂[4][5]·DCM (0.05 eq) — Chosen for robustness against air/moisture.

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)[6]

Procedure:

-

Setup: In a microwave vial or pressure tube, combine the protected isoindoline, boronic acid, and Pd catalyst.

-

Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed dioxane and the aqueous base solution via syringe.

-

Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

-

Checkpoint: The reaction mixture should turn black (Pd⁰ formation). If it remains orange/red, the catalyst may not have activated or oxidized.

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.[4]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol C: Chiral Resolution (Optional but Critical)

For applications requiring high enantiopurity (e.g., kinase inhibitors), the racemic mixture must be resolved if the starting material was not enantiopure.

Method: Supercritical Fluid Chromatography (SFC)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).

-

Detection: UV at 254 nm.

-

Note: The 1-methyl stereocenter is generally stable and does not racemize under standard basic coupling conditions.

Mechanism of Action: Palladium Catalysis

Understanding the catalytic cycle is vital for troubleshooting. The C5-Bromine bond is relatively electron-rich due to the nitrogen donation (even when Boc-protected), making the Oxidative Addition step the rate-determining step in many cases.

Figure 2: The Suzuki-Miyaura catalytic cycle specific to the 5-bromo-isoindoline substrate.[6]

Safety and Handling Guidelines

-

Storage: Store the HCl salt at room temperature in a desiccator. The free base should be stored at -20°C under inert gas to prevent oxidation (N-oxide formation) or carbamate formation from atmospheric CO₂.

-

Toxicity: Like many benzyl halide/amine derivatives, assume potential alkylating capability. Wear nitrile gloves and work in a fume hood.

-

Waste: Palladium-contaminated waste must be segregated. Aqueous waste from the Suzuki coupling will contain boron salts and should be treated accordingly.

References

-

PubChem. (2025).[2] this compound. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]

-

Common Organic Chemistry. (2024). Suzuki Reaction Examples and Conditions. Available at: [Link]

Sources

- 1. (S)-5-Bromo-1-methylisoindoline hydrochloride | C9H11BrClN | CID 146160478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H10BrN | CID 18401809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole in Dopamine Receptor Ligand Synthesis

Executive Summary & Scaffold Profile

The 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole scaffold represents a privileged pharmacophore in the design of conformationally restricted dopamine receptor ligands (D1–D4). Unlike flexible phenethylamines (e.g., dopamine), the isoindoline core locks the ethylamine side chain into a rigid bicyclic system, reducing the entropic penalty upon receptor binding.

This specific derivative offers two critical vectors for structural elaboration:

-

C5-Bromine Handle: Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the secondary binding pocket (SBP) of the receptor, crucial for subtype selectivity (e.g., D3 vs. D2).

-

C1-Methyl Stereocenter: Introduces chirality, allowing for the probing of stereoselective hydrophobic pockets within the orthosteric site.

Physicochemical Profile (Calculated)

| Property | Value | Implication for CNS Drug Design |

| Molecular Weight | 212.09 g/mol | Ideal fragment size (<300 Da) for Lead-Like space. |

| cLogP | ~2.4 | Optimal for blood-brain barrier (BBB) penetration. |

| pKa (Conj. Acid) | ~9.2 | Predominantly protonated at physiological pH (7.4), ensuring salt-bridge formation with Asp3.32. |

| TPSA | 12.0 Ų | Low polar surface area favors high membrane permeability. |

Pharmacophore Mapping & Mechanism of Action

To utilize this scaffold effectively, one must understand its alignment within the dopamine receptor binding crevice. The isoindoline nitrogen mimics the basic nitrogen of dopamine, while the aromatic ring engages in

Diagram 1: Pharmacophore Interaction Map (D2/D3 Receptor)

Figure 1 illustrates the logical connectivity between the scaffold features and receptor residues.

Caption: Interaction map showing the docking logic of the 5-bromo-1-methylisoindoline scaffold within the D2/D3 receptor orthosteric site.

Experimental Protocols

Protocol A: Scaffold Synthesis (Reductive Strategy)

Note: Commercial availability is often limited to the non-methylated or non-brominated variants. This protocol synthesizes the core from 4-bromophthalimide.

Reagents: 4-Bromophthalimide, Methylmagnesium bromide (MeMgBr), Lithium Aluminum Hydride (LAH), THF.

-

Grignard Addition:

-

Dissolve 4-bromophthalimide (1.0 eq) in anhydrous THF under

. -

Cool to -78°C. Slowly add MeMgBr (1.1 eq).

-

Stir for 2h, allowing warming to 0°C. This forms the hydroxy-lactam intermediate.

-

-

Reduction:

-

Critical Step: The intermediate is often unstable. Proceed directly to reduction.

-

Add LAH (3.0 eq) carefully to the reaction mixture at 0°C.

-

Reflux for 12–16 hours.

-

Safety: Quench via Fieser workup (

, 15%

-

-

Purification:

-

Extract with DCM. The product is an amine; ensure aqueous layer is basic (pH > 12).

-

Purify via flash chromatography (DCM/MeOH/NH4OH).

-

Protocol B: C5-Functionalization via Buchwald-Hartwig Coupling

Purpose: To extend the scaffold into the Secondary Binding Pocket (SBP) for high affinity/selectivity.

Context: The C5-Bromine is electronically deactivated compared to simple aryl bromides due to the electron-rich nature of the isoindoline (if unprotected). Protection of the secondary amine is mandatory before coupling to prevent catalyst poisoning or N-arylation.

Workflow Diagram:

Caption: Step-wise functionalization workflow for C5-derivatization.

Detailed Procedure:

-

Protection: React scaffold with

(1.1 eq) and -

Catalyst System: Use Pd2(dba)3 (2 mol%) and XPhos (4 mol%). XPhos is superior for electron-rich aryl bromides and sterically demanding couplings.

-

Coupling:

-

Combine N-Boc intermediate (1.0 eq), Target Amine/Amide (1.2 eq), and

(2.0 eq) in anhydrous 1,4-Dioxane. -

Degas with Argon for 10 mins.

-

Heat to 100°C for 12h in a sealed tube.

-

-

Validation: Monitor by LC-MS. Look for the disappearance of the Bromine isotope pattern (1:1 doublet).

Protocol C: Chiral Resolution (Critical Quality Attribute)

The C1-methyl group creates a chiral center. Dopamine receptors are highly stereoselective (typically favoring the R-enantiomer for isoindolines, analogous to amphetamines).

-

Derivatization: React the racemic amine with (S)-(-)-1-Phenylethyl isocyanate .

-

Separation: Inject onto a silica column. The resulting diastereomeric ureas are usually separable by standard flash chromatography.

-

Hydrolysis: Hydrolyze the isolated urea with strong acid (HCl/EtOH reflux) to recover the enantiopure amine.

-

Alternative: Use chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA).

Troubleshooting & QC Standards

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Catalyst poisoning by free amine. | Ensure 100% Boc-protection of the isoindoline nitrogen before Pd-coupling. |

| Racemization | High temperature during synthesis. | Avoid temperatures >120°C during reduction. Check ee% via Chiral HPLC. |

| Regioselectivity (Synthesis) | Attack at wrong carbonyl. | 4-bromophthalimide is symmetric; however, Grignard addition breaks symmetry. Product is a racemate. |

| Solubility Issues | Free base aggregation. | Isolate and store as the HCl or Fumarate salt. |

Self-Validating Check:

-

1H NMR (CDCl3): The C1-H proton (chiral center) should appear as a quartet around

4.2–4.5 ppm. The C1-Methyl doublet should be distinct at -

LC-MS: Confirm M+H (approx 212/214) and the characteristic Br isotope pattern.

References

-

Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: Establishes the isoindoline core as a viable scaffold for D3 selectivity. Link:

-

Buchwald-Hartwig Cross-Coupling: Practical Considerations. Source: Organic Chemistry Portal. Context: Standard conditions for coupling aryl bromides with amines using Pd/XPhos systems. Link:

-

Isoindolinone Enantiomers Having Affinity for the Dopamine D4 Receptor. Source: Bioorganic & Medicinal Chemistry.[1][2] Context: Discusses the stereochemical implications of 1-substituted isoindoline derivatives on receptor binding. Link:

-

Conformational Analysis of Dopamine Receptor Ligands. Source: Journal of Medicinal Chemistry. Context: Provides the structural basis for using rigid bicyclic systems to mimic the dopamine pharmacophore. Link:

Sources

Application Notes & Protocols for the Synthesis of 5-Bromoindole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Bromoindole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among its halogenated derivatives, 5-bromoindole stands out as a pivotal building block. The bromine atom at the C-5 position is not merely a placeholder; it serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, or conversion to organometallic reagents. This strategic placement allows for the late-stage functionalization of drug candidates, making 5-bromoindole an invaluable intermediate in the synthesis of anti-migraine triptans, anti-cancer agents, and other biologically active molecules.[1][2]

This guide provides an in-depth exploration of the primary synthetic routes to 5-bromoindole, moving beyond simple procedural lists to dissect the underlying chemical principles. We will examine methodologies ranging from the direct bromination of protected indoles to the de novo construction of the brominated indole ring itself, equipping the modern chemist with the knowledge to select and execute the optimal synthesis for their specific research needs.

Chapter 1: Direct Electrophilic Bromination: A Strategy of Protection and Precision

Principle & Mechanistic Insight

The indole ring is an electron-rich aromatic system, highly susceptible to electrophilic aromatic substitution. The highest occupied molecular orbital (HOMO) has significant density at the C-3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.[3] Direct exposure of indole to a brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) typically results in a mixture of products, with 3-bromoindole and polybrominated species often predominating.[3][4][5]

To achieve selective bromination at the C-5 position, a protection strategy is required. This involves temporarily blocking the more reactive C-2 and N-1 positions to electronically deactivate the pyrrole ring and direct the electrophile to the benzene portion of the molecule. A robust and widely cited method involves the formation of a sodium 1-acetylindoline-2-sulfonate intermediate.[6][7]

-

Sulfonation at C-2: Indole reacts with sodium bisulfite to form a stable indoline-2-sulfonate adduct. This reversible addition effectively removes the C-2/C-3 double bond from conjugation, protecting it from the electrophile.[6][7]

-

Acetylation at N-1: The nitrogen is then acetylated with acetic anhydride. This electron-withdrawing acetyl group further reduces the nucleophilicity of the five-membered ring.

-

Electrophilic Bromination at C-5: With the pyrrole ring deactivated, the incoming electrophile (bromine) is directed to the electron-rich C-5 position of the benzene ring, which is activated by the nitrogen atom.

-

Deprotection: Finally, hydrolysis under basic conditions removes both the acetyl and sulfonate groups, restoring the indole aromaticity and yielding the desired 5-bromoindole.[6][8]

Workflow for Synthesis via Sulfonate Intermediate

Caption: Workflow for 5-Bromoindole synthesis via direct bromination.

Protocol 1: Synthesis of 5-Bromoindole via Indoline-2-Sulfonate Intermediate

This protocol is adapted from procedures described in the literature.[4][6][7]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

-

In a suitable reaction vessel, dissolve indole (0.1 mol) in ethanol (25 mL).

-

In a separate beaker, prepare a solution of sodium bisulfite (0.2 mol) in water (80 mL).

-

Slowly add the indole solution to the stirring sodium bisulfite solution at room temperature.

-

Stir the mixture vigorously for 20-24 hours. The mixture will become a thick slurry.

-

Collect the solid product by vacuum filtration. Wash the solid sequentially with methanol (25 mL) and diethyl ether (2 x 50 mL).

-

Air dry the solid to obtain sodium indoline-2-sulfonate as a white powder.

Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate

-

Suspend sodium bisulfite (0.1 mol) in acetic anhydride (100 mL).

-

Add the sodium indoline-2-sulfonate (0.1 mol) from Step 1 to the suspension.

-

Heat the mixture to 70°C and stir for 1 hour.

-

Increase the temperature to 90°C and continue stirring for an additional 2 hours.

-

Cool the reaction mixture to room temperature. Collect the white solid by filtration and wash with a small amount of acetic anhydride, followed by diethyl ether. The crude, damp solid is used directly in the next step.

Step 3 & 4: Bromination and Deprotection to Yield 5-Bromoindole

-

Dissolve all the acylated material from Step 2 in water (150 mL) and cool the solution to 0-5°C in an ice bath.

-

With vigorous stirring, add elemental bromine (0.13 mol) dropwise, ensuring the temperature remains below 5°C.

-

Stir the solution at 0-5°C for 1 hour after the addition is complete, then allow it to warm to room temperature.

-

Quench excess bromine by adding a solution of sodium bisulfite (~10 g) in water (30 mL).

-

Carefully bring the solution to a neutral pH using 40% aqueous NaOH, keeping the temperature below 30°C.

-

Heat the mixture to 50°C and stir overnight (~12 hours).

-

Make the solution strongly basic by adding more 40% NaOH and continue stirring at 50°C for an additional 3 hours to ensure complete hydrolysis.

-

Cool the mixture. The product will precipitate as a tan solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

-

Recrystallize from an ethanol/water mixture to yield pure 5-bromoindole.

Data Presentation

| Parameter | Details | Reference |

| Starting Material | Indole | [6][7] |

| Key Reagents | NaHSO₃, Acetic Anhydride, Bromine, NaOH | [4][6] |

| Reaction Time | ~48 hours (multi-step) | [6][7] |

| Overall Yield | 61% | [6] |

| Purification | Recrystallization (Ethanol/Water) | [6] |

Chapter 2: De Novo Synthesis: The Fischer Indole Approach

Principle & Mechanistic Insight

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a powerful reaction for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1] To synthesize 5-bromoindole, the logical starting materials are 4-bromophenylhydrazine and a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring, such as acetaldehyde or its synthetic equivalents.

The mechanism proceeds through several key steps:[1][9]

-

Hydrazone Formation: The 4-bromophenylhydrazine condenses with the carbonyl compound to form a 4-bromophenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[10][10]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted[10][10]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement), which is the key bond-forming step that establishes the C-C bond between the benzene ring and the eventual C-3 position of the indole.

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.

-

Elimination: Finally, under acid catalysis, a molecule of ammonia is eliminated, leading to the formation of the aromatic indole ring.

Because the starting hydrazine is para-substituted with bromine, the bromine atom can only end up at the C-5 position of the final indole product, ensuring complete regioselectivity.[9]

Mechanism of the Fischer Indole Synthesis

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Protocol 2: Fischer Synthesis of 5-Bromoindole

This protocol describes a general approach using 4-bromophenylhydrazine hydrochloride and a ketone.[1][11]

Materials:

-

4-Bromophenylhydrazine hydrochloride

-

Acetone (or other suitable ketone/aldehyde)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

-

Combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent.

-

If isolating the hydrazone, stir the mixture at room temperature until precipitation is complete. Filter and wash the hydrazone intermediate.

-

For a one-pot procedure, add the acid catalyst to the initial mixture. The choice of acid is crucial; PPA is often effective and acts as both catalyst and solvent at elevated temperatures.[1]

-

Heat the reaction mixture. The required temperature and time depend on the substrates and catalyst (e.g., reflux in ethanol with H₂SO₄, or 80-100°C with PPA).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

| Parameter | Details | Reference |

| Starting Material | 4-Bromophenylhydrazine | [1][2] |

| Key Reagents | Aldehyde or Ketone, Acid Catalyst (e.g., PPA, ZnCl₂) | [1] |

| Reaction Type | Condensation /[10][10]-Sigmatropic Rearrangement | [1][9] |

| Yield | Variable, typically moderate to high | [1][11] |

| Key Advantage | Excellent regioselectivity for C-5 substitution | [9] |

Chapter 3: The Leimgruber-Batcho Indole Synthesis

Principle & Mechanistic Insight

The Leimgruber-Batcho synthesis is a highly efficient and popular two-step method for preparing indoles that are unsubstituted at the C-2 and C-3 positions.[12][13] For the synthesis of 5-bromoindole, the process begins with 4-bromo-2-nitrotoluene .

-

Enamine Formation: The first step involves the condensation of the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group of 4-bromo-2-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, and the resulting carbanion attacks the formamide acetal to form a β-dimethylamino-nitrostyrene intermediate (an enamine).[12][14] These intermediates are often intensely colored due to their extended "push-pull" conjugated system.[12]

-

Reductive Cyclization: In the second step, the nitro group is reduced to an amine. The resulting amino-enamine spontaneously cyclizes, eliminating dimethylamine to form the aromatic indole ring.[12] A variety of reducing agents can be used, including palladium on carbon with hydrogen gas, Raney nickel with hydrazine, or stannous chloride.[12][15] This method is prized for its high yields and mild conditions.[12]

Workflow for Leimgruber-Batcho Synthesis

Caption: Workflow for the Leimgruber-Batcho synthesis of 5-bromoindole.

Protocol 3: Leimgruber-Batcho Synthesis of 5-Bromoindole

This protocol is a general representation of the Leimgruber-Batcho synthesis.[12][15][16]

Step 1: Enamine Formation

-

In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.2 eq). The addition of pyrrolidine can accelerate the reaction.[14]

-

Heat the mixture (e.g., to 100-120°C) and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine, which may be used directly or purified by chromatography.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel.

-

If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

-

If using Raney Nickel, hydrazine hydrate can be added portion-wise as a source of hydrogen in situ.[12]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 5-bromoindole.

Data Presentation

| Parameter | Details | Reference |

| Starting Material | 4-Bromo-2-nitrotoluene | [12][15] |

| Key Reagents | DMF-DMA, Reducing Agent (e.g., H₂/Pd-C, Ra-Ni/N₂H₄) | [12][13] |

| Reaction Type | Condensation / Reductive Cyclization | [14] |

| Yield | Generally high | [12] |

| Key Advantage | Mild conditions, high yields, avoids harsh acids | [12] |

Chapter 4: The Sandmeyer Reaction: Synthesis from 5-Aminoindole

Principle & Mechanistic Insight

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aryl amine into an aryl halide via its diazonium salt intermediate.[17][18] This method is particularly useful for installing a bromine atom when the corresponding amine is readily available. To synthesize 5-bromoindole, the starting material is 5-aminoindole .

-

Diazotization: The aromatic primary amine (5-aminoindole) is treated with nitrous acid (HNO₂) at low temperatures (0-5°C). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄. This converts the amino group into an aryl diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[19]

-

Halogen Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the substitution of the diazonium group with a bromide ion.[17][20] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[17]

This route is highly effective for regioselective bromination, provided that 5-aminoindole is accessible.

Mechanism of the Sandmeyer Reaction

Caption: Key stages of the Sandmeyer reaction for 5-bromoindole synthesis.

Protocol 4: Sandmeyer Reaction of 5-Aminoindole

This protocol provides a general procedure for the Sandmeyer bromination.[17][21]

Materials:

-

5-Aminoindole

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

Procedure:

-

In a flask, dissolve or suspend 5-aminoindole (1.0 eq) in aqueous HBr. Cool the mixture to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold 5-aminoindole mixture with vigorous stirring, keeping the temperature strictly below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate, larger flask, dissolve or suspend copper(I) bromide (1.2 eq) in aqueous HBr and cool it to 0°C.

-

Slowly and carefully add the cold diazonium salt solution to the stirring CuBr solution. Effervescence (N₂ gas evolution) will be observed.

-